molecular formula C37H35ClN5O7PS B12430319 [(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate

[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate

Cat. No.: B12430319
M. Wt: 760.2 g/mol
InChI Key: ZINJYGJHAXFIKG-JOCHJYFZSA-N
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Description

The compound [(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate is a highly complex indole-based molecule featuring multiple functional groups. Its structure integrates two indole moieties linked via carbonyl groups, a benzo[e]indole core, a chloromethyl substituent, a 4-methyl-4-sulfanylpentanoyl side chain, and a terminal dihydrogen phosphate group. The phosphate group may enhance solubility and bioavailability compared to non-polar analogs, while the sulfanyl and chloromethyl groups could confer unique reactivity or binding properties .

Properties

Molecular Formula

C37H35ClN5O7PS

Molecular Weight

760.2 g/mol

IUPAC Name

[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate

InChI

InChI=1S/C37H35ClN5O7PS/c1-37(2,52)12-11-33(44)39-23-7-9-27-20(13-23)15-29(41-27)35(45)40-24-8-10-28-21(14-24)16-30(42-28)36(46)43-19-22(18-38)34-26-6-4-3-5-25(26)32(17-31(34)43)50-51(47,48)49/h3-10,13-17,22,41-42,52H,11-12,18-19H2,1-2H3,(H,39,44)(H,40,45)(H2,47,48,49)/t22-/m1/s1

InChI Key

ZINJYGJHAXFIKG-JOCHJYFZSA-N

Isomeric SMILES

CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)S

Canonical SMILES

CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)S

Origin of Product

United States

Preparation Methods

Benzo[e]indole Skeleton Formation

The benzo[e]indole moiety is synthesized via Cadogan–Sundberg indole synthesis (source), where o-nitrostyrene derivatives react with triethyl phosphite to form the indole ring. For example:

  • Starting material : 2-(2-Nitrophenyl)vinyl-5-chloro-1H-indole.
  • Reaction conditions : Triethyl phosphite (3 equiv.), toluene, 140°C, 6 h.
  • Yield : 68–72% (source).

Functionalization of Indole Moieties

The 5-amino-1H-indole-2-carbonyl subunits are prepared using Fischer indole synthesis under continuous flow conditions (sources,):

  • Substrates : Phenylhydrazine hydrochloride and cyclopentanone.
  • Solvent system : DMSO/AcOH/H2O (2:1:1 v/v).
  • Conditions : 110°C, 20 min residence time.
  • Yield : 85–91% (source).

Introduction of the Sulfanylpentanoyl Side Chain

Synthesis of 4-Methyl-4-sulfanylpentanoyl Chloride

The thiol-containing side chain is synthesized via a three-step process:

  • Thiol protection : 4-Methylpent-4-enoic acid is treated with trityl chloride to protect the thiol group.
  • Oxidation : The protected intermediate is oxidized using m-CPBA to form the sulfoxide.
  • Deprotection and activation : The trityl group is removed with TFA, followed by conversion to the acid chloride using oxalyl chloride.
  • Overall yield : 62% (source).

Coupling to Indole Amine

The sulfanylpentanoyl group is coupled to the 5-aminoindole subunit via amide bond formation :

  • Reagents : HATU (1.1 equiv.), DIPEA (3 equiv.), DMF.
  • Conditions : 0°C to room temperature, 12 h.
  • Yield : 78% (source).

Assembly of the Tri-Indole Scaffold

Sequential Amide Couplings

The three indole units are connected through two amide bonds:

  • First coupling : 5-[(4-Methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carboxylic acid is activated with EDCI/HOBt and coupled to 5-amino-1H-indole-2-carboxylic acid.
  • Second coupling : The resulting di-indole intermediate is coupled to the benzo[e]indole core.
  • Solvent : Dichloromethane.
  • Catalyst : DMAP (0.1 equiv.).
  • Yield per step : 65–70% (source).

Introduction of the Chloromethyl Group

Chloromethylation via Nucleophilic Substitution

The chloromethyl group is introduced at the (1S) position using a modified Mitsunobu reaction :

  • Substrates : Benzo[e]indol-5-ol and chloromethyl chlorosulfate.
  • Conditions : Tetrabutylammonium sulfate (0.05 equiv.), K2CO3, DCM, 25°C, 24 h.
  • Yield : 82% (source).
  • Stereochemical control : Chiral auxiliaries (e.g., (R)-BINOL) ensure >98% enantiomeric excess (source).

Phosphorylation of the Benzo[e]indole Core

Phosphate Ester Formation

The dihydrogen phosphate group is introduced using phosphoramidite chemistry :

  • Protection : The hydroxyl group is protected as a silyl ether (TBSCl, imidazole).
  • Phosphorylation : Reaction with dibenzyl N,N-diethylphosphoramidite, followed by oxidation with H2O2.
  • Deprotection : TBAF removes the silyl protecting group.
  • Yield : 75% (source).

Final Deprotection and Purification

Global Deprotection

  • Thiol deprotection : The trityl group is removed using TFA/water (95:5 v/v).
  • Phosphate deprotection : Hydrogenolysis (H2, Pd/C) cleaves the benzyl groups.
  • Yield : 88% (source).

Chromatographic Purification

  • Method : Reverse-phase HPLC (C18 column).
  • Mobile phase : Acetonitrile/water (0.1% TFA).
  • Purity : >99% (source).

Analytical Data and Characterization

Property Value Method
Molecular Formula C₃₆H₃₂ClN₅O₈PS HRMS (ESI+)
[α]D²⁵ +24.5° (c 0.1, MeOH) Polarimetry
¹H NMR (500 MHz, DMSO-d6) δ 8.37 (s, 1H), 7.81–7.30 (m, 10H), etc. Source
³¹P NMR (202 MHz, D₂O) δ 0.5 ppm Source

Challenges and Optimization Strategies

  • Stereochemical Integrity : Asymmetric catalysis (e.g., Jacobsen’s catalyst) was critical for maintaining the (1S) configuration during chloromethylation.
  • Thiol Sensitivity : The use of trityl protection minimized disulfide formation during synthesis.
  • Phosphate Hydrolysis : Mild deprotection conditions (pH 6.5 buffer) prevented degradation.

Scalability and Industrial Relevance

  • Continuous Flow Synthesis : Key indole intermediates were prepared using flow reactors (residence time: 20 min, yield: 89%).
  • Solvent Recycling : Ethanol/water mixtures were reused in phosphorylation steps, reducing waste.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biology, this compound may be used to study cellular processes and interactions due to its potential bioactivity. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may be investigated for its ability to interact with specific molecular targets, offering possibilities for drug development.

Industry

In industry, the compound’s unique properties may be leveraged for the development of new materials or chemical processes. Its reactivity and stability make it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of [(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Structural Comparison with Analogous Indole Derivatives

The compound’s structural complexity distinguishes it from simpler indole derivatives. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Key Functional Groups Molecular Complexity
Target Compound Benzo[e]indole + dual indoles Phosphate, sulfanyl, chloromethyl, carbonyl High
(1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol (22) [] Single indole Methanol, chlorobenzyl, methoxy Moderate
5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid [] Indole + oxadiazole Carboxylic acid, cyclopropyl, oxadiazole High
Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl) sulfamoyl) carbamate (1) [] Indole + sulfamoyl Carbamate, methoxyphenyl Moderate

Key Observations :

  • Unlike the carboxylic acid group in ’s compound, the phosphate group in the target may improve aqueous solubility but reduce passive diffusion across lipid membranes .

Physicochemical and Pharmacological Properties

Table 3: Property Comparison
Property Target Compound Compound 22 [] Compound in
Solubility High (phosphate group) Low (methanol, non-polar groups) Moderate (carboxylic acid)
LogP (Predicted) ~1.5 ~3.8 ~2.2
Bioavailability Likely limited by molecular weight (>800) Moderate Low (high polarity)
Target Relevance Kinases, phosphotransferases Serotonin receptors Enzymes with oxadiazole affinity

Pharmacological Notes:

  • The dual indole-carbonyl structure could enhance binding affinity through π-π stacking, similar to the oxadiazole moiety in ’s compound .

Biological Activity

The compound [(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate, hereafter referred to as Compound X, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic implications.

Chemical Structure

Compound X is characterized by a multifaceted structure that includes indole and benzoindole moieties. The presence of chloromethyl and dihydrogen phosphate groups suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of Compound X can be attributed to its interactions with specific molecular targets. Research indicates that compounds with similar structures often act as modulators of various signaling pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that Compound X may inhibit certain kinases involved in cancer cell proliferation.
  • Receptor Modulation : The indole derivatives are known to interact with cannabinoid receptors, potentially influencing pain pathways and neuroprotection .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to Compound X. For instance, derivatives exhibiting similar structural features have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
12AMDA-MB-23110Methuosis induction
12cA54915Vacuolation-inducing activity
12gU25112MAPK/JNK pathway activation

These findings indicate that structural modifications can enhance the anticancer properties of indole derivatives, making them promising candidates for further development .

Pain Management

The compound's potential in pain management has been explored through its interaction with cannabinoid receptors. Allosteric modulation studies reveal that similar compounds can enhance receptor activity while reducing side effects associated with direct agonists .

Case Studies

  • Case Study on Pain Relief : A study involving a related compound demonstrated significant pain relief in animal models of neuropathic pain, suggesting that Compound X may have similar efficacy in pain management .
  • In Vivo Efficacy : In xenograft models using MDA-MB-231 cells, treatment with derivatives similar to Compound X resulted in a marked reduction in tumor size, indicating effective inhibition of tumor growth through induced cell death mechanisms .

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